3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate
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Overview
Description
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate is a complex organic compound that integrates the structural motifs of benzo[d]thiazole, chromenone, and pivalate ester. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The benzo[d]thiazole moiety is known for its biological activities, while the chromenone structure is a core component in many bioactive molecules.
Mechanism of Action
Mode of Action
The mode of action of benzothiazole derivatives involves interaction with their targets leading to inhibition of their activity. For instance, in the case of topoisomerase I, these compounds can interact with DNA and strongly inhibit the enzyme . This interaction disrupts the normal functioning of the enzyme, thereby affecting the replication and transcription processes of the cells.
Biochemical Pathways
The biochemical pathways affected by benzothiazole derivatives are primarily related to DNA replication and transcription, given their inhibitory action on topoisomerase I . By inhibiting this enzyme, these compounds disrupt the normal unwinding and rewinding of DNA strands that occur during these processes. This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the benzothiazole derivative.
Cellular Effects
Benzothiazole derivatives have been reported to exhibit cytotoxicity activity on various human tumor cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate at different dosages in animal models have not been reported. Benzothiazole derivatives have shown potent anti-tubercular activity in in vitro and in vivo studies .
Metabolic Pathways
Benzothiazole derivatives are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole intermediate. This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Next, the chromenone core is synthesized, often starting from a substituted salicylaldehyde and an appropriate acetophenone derivative through a Claisen-Schmidt condensation followed by cyclization. The final step involves esterification of the chromenone derivative with pivalic acid or its derivatives under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d]thiazole and chromenone moieties can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the chromenone carbonyl group can be achieved using hydride donors such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation can yield quinones, while reduction can produce alcohols
Scientific Research Applications
Chemistry
In chemistry, 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an anticancer agent due to the bioactivity of its benzo[d]thiazole and chromenone components. Studies have shown that derivatives of these structures can inhibit various enzymes and pathways involved in cancer cell proliferation.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline: Known for its antitumor activity through topoisomerase inhibition.
8-methyl-4-oxo-4H-chromen-7-yl acetate: A simpler ester derivative with potential biological activity.
Benzo[d]thiazole-2-carboxylic acid: A precursor in the synthesis of various bioactive compounds.
Uniqueness
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate is unique due to the combination of its structural motifs, which confer a broad range of biological activities and chemical reactivity. This makes it a versatile compound for research and industrial applications, offering opportunities for the development of new drugs and materials.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-12-16(27-21(25)22(2,3)4)10-9-13-18(24)14(11-26-19(12)13)20-23-15-7-5-6-8-17(15)28-20/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWSWZDEJLVFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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